

# Technical Support Center: Stability of Bimetallic Ir-Mo Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Iridiummolybdenum (3/1)	
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This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for researchers, scientists, and drug development professionals working to improve the stability of bimetallic Iridium-Molybdenum (Ir-Mo) catalysts.

## **Troubleshooting Guide and FAQs**

This section addresses common stability issues encountered during catalytic experiments with Ir-Mo systems.

Q1: My Ir-Mo catalyst shows a significant drop in activity during the reaction. What are the most likely causes?

A gradual or rapid loss of catalytic activity is the most common indicator of catalyst deactivation. For bimetallic Ir-Mo systems, the primary causes fall into three categories: chemical, thermal, and mechanical degradation.[1]

- Leaching of Molybdenum: The most frequently cited issue is the dissolution or leaching of
  molybdenum species from the catalyst surface into the reaction medium, particularly under
  acidic conditions.[2] The loss of Mo, which often acts as a promoter or stabilizer, can expose
  the Iridium active sites or alter their electronic properties, leading to deactivation.[3]
- Dissolution of Iridium: While more noble than Mo, Iridium can also slowly dissolve, especially under harsh oxidative conditions.[2][4] High-valence molybdenum can help buffer the Ir sites, preventing their excessive oxidation and subsequent dissolution.[5]

## Troubleshooting & Optimization





- Thermal Sintering: At elevated temperatures, the Ir-Mo nanoparticles can migrate on the support surface and agglomerate into larger particles.[6][7] This process, known as sintering, leads to a dramatic loss of active surface area and, consequently, a drop in catalytic activity.
   [6]
- Poisoning: Impurities present in the feedstock (e.g., sulfur or nitrogen compounds) or reaction byproducts can strongly adsorb to the active sites, blocking them from the reactants and "poisoning" the catalyst.[8]

Q2: The product selectivity of my catalytic reaction has changed over time. Why is this happening?

A change in selectivity indicates that the nature of the catalytic active sites has been altered. In Ir-Mo systems, the synergistic effect between the two metals often dictates the reaction pathway.[9]

- Loss of Promoter Metal: The preferential leaching of Molybdenum changes the bimetallic nature of the active sites.[10][11] The remaining Iridium sites may favor different reaction pathways or lead to over-reaction (e.g., over-hydrogenation), thus altering selectivity.
- Structural Rearrangement: Sintering not only reduces the number of active sites but can also change the crystalline facet exposure of the nanoparticles. Different facets can have different selectivities for a given reaction.
- Changes in Oxidation State: The chemical environment can alter the oxidation states of Ir and Mo on the surface. These changes can modify the electronic structure of the active sites, thereby influencing which reaction products are favored.[3][5]

Q3: How can I diagnose the specific cause of my catalyst's deactivation?

Identifying the root cause of deactivation requires post-reaction (or ex-situ) characterization of the spent catalyst and analysis of the reaction medium.[1][12]

• To detect leaching: Analyze the liquid phase of your reaction mixture using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS). The presence of Ir or Mo in the solution is direct evidence of leaching.



- To observe sintering: Compare Transmission Electron Microscopy (TEM) images of the fresh and spent catalyst. A significant increase in the average nanoparticle size in the spent catalyst confirms that sintering has occurred.
- To check for changes in surface composition and oxidation state: Use X-ray Photoelectron Spectroscopy (XPS). This surface-sensitive technique can quantify the Ir/Mo ratio on the surface and determine their respective oxidation states, revealing if Mo has been depleted or if the metals have been oxidized or reduced during the reaction.[13]
- To measure active surface area: Conduct Chemisorption analysis (e.g., CO pulse chemisorption) on the fresh and spent catalysts. A decrease in the uptake of the probe molecule indicates a loss of accessible active metal sites, which can be due to sintering or poisoning.[14]

Q4: What strategies can I employ to synthesize more stable Ir-Mo catalysts?

Improving stability involves addressing the primary deactivation mechanisms at the synthesis stage.

- Strengthen Metal-Support Interaction: A strong interaction can anchor the metallic particles, making them more resistant to migration and sintering.[6]
- Control Oxidation States: The presence of high-valence Mo can stabilize Ir sites and prevent their dissolution.[5] Synthesis methods that promote these higher oxidation states, followed by controlled reduction, can be beneficial.
- Alloying and Core-Shell Structures: Creating well-defined bimetallic structures, such as alloys or core-shell nanoparticles, can improve stability compared to poorly mixed or segregated phases.[9][15] The second metal can "protect" the primary active site from degradation.
- Potential Control During Electrocatalysis: In electrocatalytic applications, controlling the
  potential to avoid open-circuit potential (OCP) conditions can significantly reduce the
  dissolution rate of both Mo and Ir.[2][16]

#### **Data Presentation: Metal Dissolution Rates**



The stability of catalysts can be quantified by measuring the rate at which their constituent metals leach into the reaction medium. The following data, adapted from studies on Ir-Mo oxides in an acidic environment, illustrates the significant impact of experimental conditions on stability.[2]

Catalyst Condition	Metal	Dissolution Rate (μg min <sup>-1</sup> )
Without Potential Control	Мо	3.80
Without Potential Control	Ir	0.47
With Potential Control	Мо	~2.85 - 3.23
With Potential Control	Ir	~0.35 - 0.40

This table demonstrates that applying potential control can reduce the dissolution rates of both Mo and Ir by approximately 15-25%, highlighting a key strategy for improving stability in electrocatalysis.[2]

## **Experimental Protocols**

Following are generalized protocols for key characterization techniques used to assess catalyst stability.

#### **Protocol 1: Quantifying Metal Leaching via ICP-MS**

Objective: To determine the concentration of dissolved Ir and Mo in the liquid phase of a reaction, providing a direct measure of catalyst leaching.

- Sample Collection: At predetermined time intervals during the catalytic reaction, carefully extract a small, precise volume (e.g., 1 mL) of the reaction solution. Ensure the sample is representative and free of catalyst particles by using a syringe filter (e.g., 0.22 μm pore size).
- Digestion (if required): If the solvent is organic or contains complex matrices, a digestion step is necessary. Dilute the sample in high-purity nitric acid (e.g., 2% HNO<sub>3</sub> in deionized water) to ensure all metal species are ionized.



- Standard Preparation: Prepare a series of calibration standards with known concentrations of Ir and Mo in the same matrix as the samples.
- ICP-MS Analysis: Introduce the prepared samples and standards into the ICP-MS instrument. The instrument will measure the ion counts for the specific mass-to-charge ratios of Ir and Mo.
- Data Analysis: Use the calibration curve generated from the standards to accurately quantify
  the concentration (e.g., in ppb or ppm) of Ir and Mo in each collected sample. Plot the
  concentration of leached metals versus time on stream.

## **Protocol 2: Assessing Particle Sintering via TEM**

Objective: To visually inspect changes in nanoparticle size and distribution between fresh and spent catalysts.

- Sample Preparation (Fresh Catalyst): Disperse a small amount of the fresh catalyst powder in a volatile solvent (e.g., ethanol). Sonicate the suspension for 5-10 minutes to ensure it is well-dispersed. Deposit a single drop of the suspension onto a TEM grid (e.g., carbon-coated copper grid) and allow the solvent to evaporate completely.
- Sample Preparation (Spent Catalyst): After the reaction, carefully recover the catalyst by
  filtration or centrifugation. Wash it thoroughly with a suitable solvent to remove any adsorbed
  reactants or products and dry it under vacuum. Prepare the TEM sample using the same
  dispersion method as for the fresh catalyst.
- Imaging: Acquire high-resolution TEM images from multiple representative areas of both the fresh and spent catalyst grids.
- Particle Size Analysis: Using image analysis software (e.g., ImageJ), measure the diameter of at least 100-200 individual nanoparticles for both the fresh and spent samples.
- Comparison: Generate particle size distribution histograms and calculate the mean particle diameter for both catalysts. A statistically significant increase in the mean diameter of the spent catalyst is clear evidence of sintering.

## **Protocol 3: Analyzing Surface Chemistry via XPS**



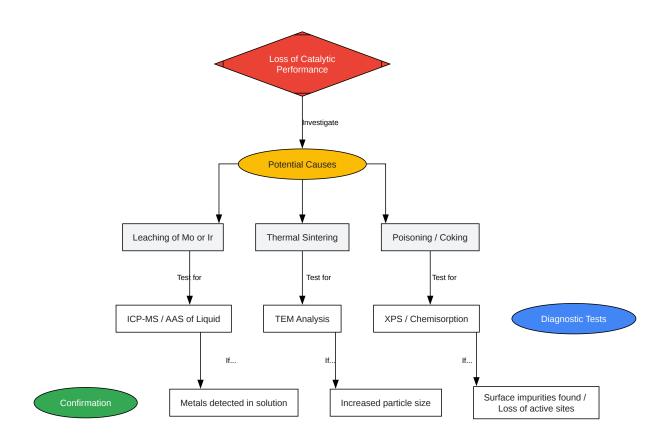
Objective: To determine the surface elemental composition and oxidation states of Ir and Mo.

- Sample Preparation: Mount a small amount of the dry catalyst powder (fresh or spent) onto a sample holder using carbon tape. Ensure the surface is flat and representative.
- Vacuum Chamber: Introduce the sample holder into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.
- Survey Scan: Perform a wide energy range survey scan to identify all elements present on the catalyst surface.
- High-Resolution Scans: Perform high-resolution scans over the specific binding energy regions for Ir (e.g., Ir 4f) and Mo (e.g., Mo 3d).
- Data Analysis and Deconvolution:
  - Composition: Calculate the surface atomic percentages from the peak areas in the survey scan, corrected by relative sensitivity factors. Compare the Ir/Mo ratio of the fresh and spent catalysts to identify surface depletion of one metal.
  - Oxidation State: Deconvolute the high-resolution spectra for Ir 4f and Mo 3d into their component peaks. The binding energy of these peaks corresponds to specific oxidation states (e.g., Mo<sup>o</sup>, Mo<sup>4+</sup>, Mo<sup>6+</sup>). Compare the spectra of the fresh and spent catalysts to identify any changes in the surface chemical state induced by the reaction.

#### **Visualizations**

**Troubleshooting Flowchart for Catalyst Deactivation** 



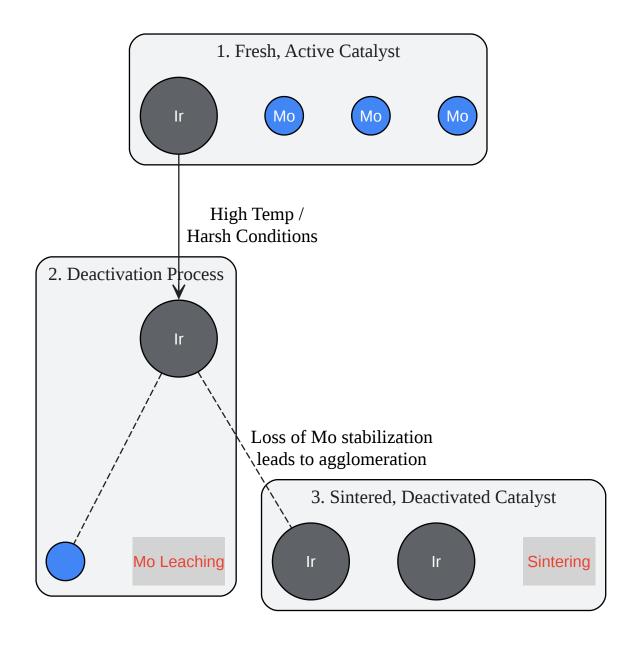


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Caption: A flowchart to guide researchers in diagnosing the root cause of catalyst deactivation.

# **Schematic of Ir-Mo Catalyst Deactivation Pathway**



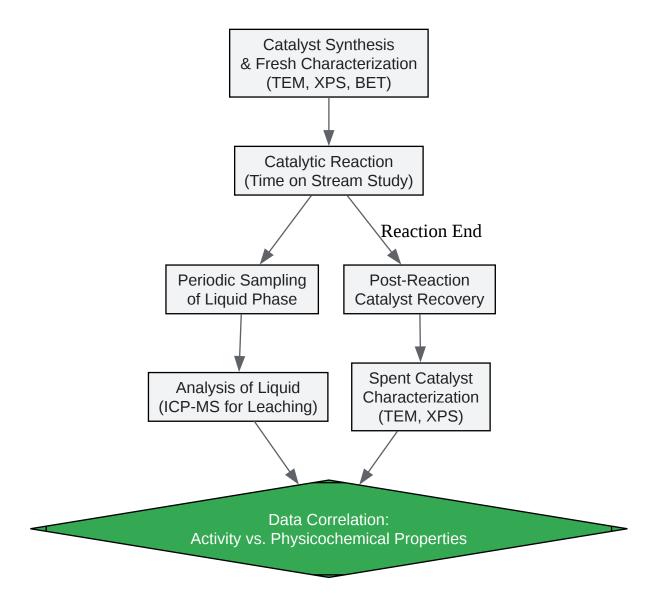


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Caption: Deactivation via Mo leaching followed by the sintering of unprotected Ir nanoparticles.

## **Experimental Workflow for Catalyst Stability Analysis**





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Caption: A systematic workflow for evaluating the stability of heterogeneous catalysts.

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- To cite this document: BenchChem. [Technical Support Center: Stability of Bimetallic Ir-Mo Catalysts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15485411#improving-the-stability-of-bimetallic-ir-mocatalysts]

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